Product packaging for 3-(m-Isopropoxyphenyl)succinimide(Cat. No.:CAS No. 83656-29-5)

3-(m-Isopropoxyphenyl)succinimide

Cat. No.: B3057670
CAS No.: 83656-29-5
M. Wt: 233.26 g/mol
InChI Key: XKCUOVLFNVLRTK-UHFFFAOYSA-N
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Description

Contextualization of the Succinimide (B58015) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The succinimide ring, chemically known as pyrrolidine-2,5-dione, is a five-membered heterocyclic motif that has garnered significant attention in both organic and medicinal chemistry. nih.gov Its structural framework is present in numerous biologically active compounds and approved pharmaceutical drugs. nih.gov Historically, succinimide derivatives such as ethosuximide, phensuximide, and methsuximide (B1676420) have been pivotal in the management of epilepsy, establishing the scaffold's reputation as a potent anticonvulsant pharmacophore. nih.gov

Beyond its well-documented anticonvulsant properties, the succinimide core is recognized as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the discovery of succinimide derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects. nih.gov The chemical reactivity of the succinimide ring, particularly at the nitrogen atom and the α-carbons, allows for extensive functionalization, making it an attractive template for combinatorial chemistry and the generation of diverse molecular libraries for drug discovery. acs.org

Rationale for Investigating Novel Substituted Succinimide Derivatives

The exploration of novel substituted succinimide derivatives is driven by the quest for new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. The modification of the basic succinimide structure allows for the fine-tuning of its biological activity. By introducing various substituents at different positions on the pyrrolidine-2,5-dione ring, researchers can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn influences how the molecule interacts with its biological target.

The development of new synthetic methodologies has further fueled interest in this area, providing efficient pathways to previously inaccessible derivatives. acs.orgresearchgate.net The primary goals for creating new succinimide analogs include overcoming drug resistance in cancer therapy, developing anticonvulsants with broader activity spectra, and identifying novel enzyme inhibitors. nih.govontosight.ai Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications impact biological efficacy. nih.gov

Structural Significance of the 3-(m-Isopropoxyphenyl)succinimide Moiety and its Stereochemical Considerations

The structure of this compound is characterized by two key features: the succinimide ring and the 3-meta-isopropoxyphenyl substituent. The phenyl group at the 3-position is a common feature in many anticonvulsant drugs, often contributing to the molecule's interaction with its target, potentially through pi-stacking or hydrophobic interactions. The isopropoxy group, attached at the meta position of the phenyl ring, further modulates the electronic and steric properties of the molecule. This group can influence the compound's solubility, membrane permeability, and metabolic stability.

A critical aspect of the this compound structure is the presence of a chiral center at the carbon atom in the 3-position of the succinimide ring. researchgate.netnih.gov This means that the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The spatial arrangement of the atoms, or stereochemistry, is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicities. vanderbilt.edu Consequently, the synthesis of this compound would necessitate stereoselective methods to isolate or produce the desired enantiomer, as the biological activity is likely to be dependent on a specific three-dimensional configuration. nih.gov

Research Objectives and Scope of Scholarly Investigation for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the investigation of this compound would likely be guided by the known activities of structurally related 3-arylsuccinimides. The primary research objectives would likely focus on evaluating its potential as a novel therapeutic agent.

The scope of investigation would logically encompass:

Anticonvulsant Activity: Given the historical success of 3-substituted succinimides as antiepileptic drugs, a primary objective would be to assess the anticonvulsant profile of this compound in various preclinical models of seizures. nih.govnih.gov

Anticancer Potential: Recent studies have highlighted the anticancer properties of novel succinimide derivatives. ontosight.ai Therefore, another research avenue would be to investigate its cytotoxicity against various cancer cell lines and elucidate its mechanism of action.

Enzyme Inhibition: The succinimide scaffold is a known inhibitor of various enzymes. Research could explore the inhibitory activity of this compound against specific enzymes implicated in disease. nih.gov

Stereoselective Synthesis and Analysis: A significant part of the research would involve developing efficient synthetic routes to obtain enantiomerically pure forms of the compound to allow for a comparative evaluation of the biological activity of each stereoisomer. researchgate.netnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
IUPAC Name 3-(3-isopropoxyphenyl)pyrrolidine-2,5-dione
Topological Polar Surface Area 56.7 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
LogP (Predicted) 1.8

Note: The properties in this table are based on computational predictions as experimental data for this specific compound is not widely available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B3057670 3-(m-Isopropoxyphenyl)succinimide CAS No. 83656-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)17-10-5-3-4-9(6-10)11-7-12(15)14-13(11)16/h3-6,8,11H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUOVLFNVLRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201003619
Record name 5-Hydroxy-3-{3-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201003619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83656-29-5
Record name Puphemide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083656295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-{3-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201003619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 M Isopropoxyphenyl Succinimide

Retrosynthetic Analysis and Strategic Disconnections for 3-(m-Isopropoxyphenyl)succinimide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnections focus on the formation of the succinimide (B58015) ring and the introduction of the aryl substituent.

A key disconnection strategy involves breaking the carbon-nitrogen bonds of the succinimide ring. This leads back to a dicarboxylic acid derivative, such as succinic acid or its anhydride (B1165640), and an amine precursor. Another critical disconnection is the carbon-carbon bond between the succinimide ring and the m-isopropoxyphenyl group. This suggests a Michael addition-type reaction where an aryl nucleophile adds to a maleimide (B117702) derivative.

The choice of disconnection route often depends on the availability of starting materials and the desired efficiency and selectivity of the synthesis. For instance, disconnecting the amide bonds within the succinimide ring is a common and often straightforward approach.

Development of General Synthetic Routes to Substituted Succinimides

The synthesis of substituted succinimides can be broadly categorized into two main strategies: ring-closure reactions and functional group interconversions on pre-existing precursor molecules.

Ring-Closure Strategies for Succinimide Formation

The formation of the succinimide ring is a cornerstone of many synthetic routes. A prevalent method involves the reaction of a primary amine with succinic anhydride. mdpi.combeilstein-archives.org This two-step process typically begins with the acylation of the amine by the anhydride to form an intermediate amic acid. Subsequent cyclodehydration, often achieved through heating or the use of a dehydrating agent like acetic anhydride, yields the final succinimide ring. mdpi.combeilstein-archives.org

Alternative methods for ring closure have also been developed. For instance, reacting succinic acid directly with a primary amine in hot water has been reported as a green and efficient method for synthesizing N-substituted succinimides. researchgate.net The mechanism of succinimide ring formation can be complex, with studies indicating a multi-step process that can be influenced by pH. rsc.orgrsc.org In some cases, the cyclization step can be the rate-determining step, particularly in acidic conditions. rsc.org

Functional Group Interconversions on Precursor Molecules

Another synthetic avenue involves modifying a pre-formed succinimide or a related precursor. A powerful technique for introducing aryl groups at the 3-position of a succinimide is the Michael addition of a nucleophile to a maleimide derivative. acs.org This conjugate addition reaction allows for the formation of the key carbon-carbon bond.

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved by applying the general principles outlined above. A logical approach would involve the reaction of a suitable m-isopropoxyphenyl-substituted precursor with a reagent that provides the succinimide framework.

Optimization of Reaction Conditions for Enhanced Purity and Yield

The efficiency of any synthetic route is highly dependent on the reaction conditions. For the synthesis of substituted succinimides, several factors can be optimized to improve both the yield and purity of the final product. These factors include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For example, in the synthesis of N-substituted succinimides from succinic anhydride and an amine, the choice of solvent can influence the reaction rate and the ease of product isolation. mdpi.combeilstein-archives.org Similarly, in conjugate addition reactions, the nature of the catalyst and the base used can significantly impact the reaction's success. Studies have shown that optimizing parameters such as temperature and the presence or absence of a base can dramatically increase product yields. researchgate.net Parallel synthesis and automated liquid handling techniques can be employed to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a specific transformation. nih.govnih.gov

Table 1: Factors Influencing Yield in Succinimide Synthesis

FactorInfluence on ReactionPotential Optimization Strategies
Solvent Can affect solubility of reactants, reaction rate, and ease of product purification.Screening various solvents (e.g., methanol, ethanol, THF, acetonitrile) to find the optimal medium. nih.gov
Temperature Reaction rates generally increase with temperature, but side reactions may also become more prevalent.Conducting the reaction at various temperatures to find the balance between reaction rate and selectivity. researchgate.net
Catalyst Can accelerate the reaction and improve selectivity.Screening different catalysts and catalyst loadings to maximize yield and minimize reaction time. nih.gov
Base Can be crucial for deprotonating a nucleophile or neutralizing acidic byproducts.Testing various organic and inorganic bases to find the most effective one for the specific reaction. researchgate.net
Reactant Ratio The stoichiometry of the reactants can significantly impact the yield and formation of byproducts.Varying the molar ratio of the reactants to drive the reaction to completion and minimize unreacted starting materials. nih.gov

Stereoselective and Enantioselective Synthetic Approaches to this compound

The 3-position of this compound is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The development of stereoselective and enantioselective synthetic methods is crucial for obtaining a single, desired stereoisomer, which is often a requirement for pharmaceutical applications.

A powerful strategy for the enantioselective synthesis of 3-arylsuccinimides is the rhodium-catalyzed conjugate addition of arylboronic acids to N-substituted maleimides. nih.govntnu.edu.tw This method utilizes chiral ligands to control the stereochemical outcome of the reaction, leading to high enantiomeric excesses (ee). The use of readily cleavable N-protecting groups on the maleimide allows for the synthesis of versatile synthetic intermediates. nih.gov

Another approach involves the enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines, catalyzed by a combination of a rhodium catalyst and a chiral phosphoric acid. This method allows for the creation of chiral 3,3-disubstituted succinimides with high enantioselectivity. rsc.org While not directly applicable to the synthesis of a 3-monosubstituted succinimide, it highlights the advanced strategies available for controlling stereochemistry in succinimide synthesis.

The development of stereoselective syntheses for related heterocyclic systems, such as azetidin-3-ones, through methods like gold-catalyzed intermolecular oxidation of alkynes, also provides valuable insights into the potential for creating chiral building blocks that could be adapted for the synthesis of enantiomerically pure this compound. nih.gov

Advanced Synthetic Techniques Applicable to Succinimide Derivatization

The synthesis of complex succinimide derivatives, including this compound, has been significantly advanced by modern catalytic methods. These techniques provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision, often under milder conditions than traditional methods.

Transition-Metal Catalyzed C-H Functionalization in Succinimide Synthesis

Transition-metal catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of ubiquitous carbon-hydrogen bonds. ias.ac.inrsc.org This approach avoids the pre-functionalization of starting materials, thus shortening synthetic routes and improving atom economy. ias.ac.in In the context of synthesizing 3-aryl succinimides, these methods typically involve the coupling of an aromatic C-H bond with a succinimide precursor, most notably maleimide.

The core principle involves a transition metal catalyst, such as palladium (Pd), rhodium (Rh), or manganese (Mn), that selectively cleaves a C-H bond on the aromatic ring (like m-isopropoxybenzene) and facilitates its addition across the double bond of a maleimide. researchgate.netresearchgate.net Directing groups on the aromatic substrate can be employed to control the regioselectivity of the functionalization, ensuring the desired substitution pattern. acs.org For instance, rhodium(III)-catalyzed C-H activation has been successfully used in the [4+2] cyclization of 2-aryl-1H-benzo[d]imidazoles with maleimides. researchgate.net

A notable advancement is the use of manganese(I) catalysis for the site-selective C-H activation to produce 3-arylated succinimides. researchgate.net This method demonstrates high chemo-, regio-, and stereoselectivity, offering a direct route to the succinimide core from aryl sources and maleimides. researchgate.net These reactions are powerful because they can functionalize C-H bonds even in the presence of more traditionally reactive functional groups, a concept known as chemoselectivity. ias.ac.in

Table 1: Examples of Transition-Metal Catalyzed Reactions for Aryl-Succinimide Synthesis

Catalyst SystemReactantsProduct TypeKey Features
Rhodium(III)2-Aryl-1H-benzo[d]imidazoles, MaleimidesFused Dihydro-benzimidazo[2,1-a]isoquinolinesFormal [4+2] cyclization via C-H activation. researchgate.net
Manganese(I)2-Arylpyridines, Maleimides3-Arylated SuccinimidesSite-selective, anti-Markovnikov addition. researchgate.net
Palladium(II)Aryl Halides, ThiophenesAryl-thiophenesModel for C-H/C-H coupling to form conjugated systems. mdpi.com

Organocatalytic Methodologies for Asymmetric Transformations

Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, utilizes small, chiral organic molecules to catalyze stereoselective reactions. youtube.commdpi.com This approach offers a powerful alternative to metal-based catalysts, often providing high enantioselectivity while being less sensitive to air and moisture. nih.gov For the synthesis of chiral succinimide derivatives, organocatalysis has been instrumental, particularly through asymmetric additions to maleimides, which are excellent Michael acceptors. nih.gov

The primary strategy for creating a chiral center at the C-3 position of the succinimide ring, as in this compound, involves the asymmetric conjugate addition (Michael addition) of a nucleophile to a corresponding maleimide. Chiral organocatalysts, such as proline derivatives, squaramides, or chiral phosphoric acids, activate the substrates and control the facial selectivity of the attack, leading to a product with high enantiomeric excess (ee). nih.govnih.govyale.edu

For example, bifunctional squaramide catalysts have been shown to effectively catalyze the asymmetric Michael addition of α-alkylidene succinimides to nitro-olefins, affording functionalized succinimides with two stereocenters in high yields and excellent diastereo- and enantioselectivities. nih.gov Similarly, the addition of various nucleophiles to maleimides, catalyzed by chiral amines or Brønsted acids, represents a direct pathway to enantiomerically enriched succinimide cores. nih.gov These methods are highly valued in pharmaceutical development where a single enantiomer of a drug is often responsible for the desired therapeutic effect. mdpi.comnih.gov

Table 2: Representative Organocatalytic Asymmetric Syntheses of Succinimide Derivatives

Organocatalyst TypeReaction TypeSubstratesReported Efficiency
Bifunctional SquaramideAsymmetric Michael Additionα-Alkylidene succinimides, NitrostyrenesUp to 98% yield, >99:1 dr, up to 99% ee. nih.gov
Chiral Amines (e.g., Proline derivatives)Asymmetric Michael AdditionVarious nucleophiles, MaleimidesGeneral method for chiral succinimide synthesis. nih.gov
Cinchonidine-derived quaternary ammonium (B1175870) saltPhase-Transfer Catalysis (PTC)Nitromethane, Masked Michael AcceptorKey step in the asymmetric synthesis of Pregabalin. mdpi.com

Molecular Mechanism and Interaction Studies of 3 M Isopropoxyphenyl Succinimide

Investigation of Molecular Recognition Principles and Binding Hypotheses

Due to the absence of specific research on 3-(m-Isopropoxyphenyl)succinimide, the following sections are based on the methodologies and findings for other related succinimide (B58015) derivatives.

Characterization of Potential Molecular Targets through In Silico Screening

In silico screening methods are computational techniques used to identify potential molecular targets for a given compound. nih.govnih.gov This approach involves docking the compound into the binding sites of various proteins to predict its binding affinity and mode of interaction. mdpi.comnih.gov For other succinimide derivatives, in silico studies have been employed to explore their potential as inhibitors of various enzymes and receptors.

For instance, molecular docking studies on different succinimide derivatives have suggested potential interactions with targets such as:

Acetylcholinesterase (AChE): Some succinimide derivatives have been investigated as potential inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov

Beta2-adrenergic G protein-coupled receptor and Calcium Channels: A study on a different succinimide derivative identified these as potential molecular targets, with binding energies suggesting a stronger affinity for the beta2-adrenergic receptor. mdpi.comnih.gov

AKT1 and CDK2: Certain novel maleimide-succinimide derivatives have been evaluated through molecular docking for their interaction with these protein kinases, which are involved in cell signaling pathways. ekb.eg

It is important to note that these findings are for other succinimide compounds and not for this compound. Without specific in silico screening data for this compound, its potential molecular targets remain uncharacterized.

Elucidation of Enzyme Active Site Binding Modes and Kinetics

The study of enzyme kinetics and binding modes provides detailed insights into how a compound interacts with its target. mdpi.com This typically involves determining parameters like the inhibition constant (Ki) and the Michaelis-Menten constant (Km) to understand the nature and strength of the interaction. mdpi.com

For other succinimide derivatives, kinetic studies have been performed to elucidate their mechanism of action. For example, some derivatives have been shown to inhibit acetylcholinesterase in a competitive manner, as determined by Lineweaver-Burk plots. mdpi.com The binding energies calculated from docking studies have often been found to correlate with the experimentally determined kinetic parameters. mdpi.com

Without experimental data for this compound, its binding mode and kinetics with any potential enzyme target are unknown.

Biophysical Characterization of Compound-Target Interactions

Biophysical techniques are essential for characterizing the direct binding of a compound to its target protein and for understanding the thermodynamics of this interaction.

Spectroscopic Analysis of Binding Events (e.g., Fluorescence Quenching, CD Spectroscopy)

Spectroscopic methods such as fluorescence quenching and circular dichroism (CD) spectroscopy are valuable tools for studying compound-protein interactions. Fluorescence quenching can be used to determine binding affinities, while CD spectroscopy can reveal conformational changes in the protein upon ligand binding.

While these techniques are standard in drug discovery, no spectroscopic data for the binding of this compound to any biological target have been reported in the available literature.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov This information is crucial for understanding the driving forces behind the binding process. nih.gov

ITC has been widely used to characterize the binding of small molecules to their protein targets. researchgate.net However, no ITC studies have been published for this compound.

Cellular Pathway Modulation at the Molecular Level Through Direct Interaction (Theoretical Framework)

A theoretical framework for how this compound might modulate cellular pathways would require, as a prerequisite, the identification of its specific molecular target(s). Once a target is known, it is possible to hypothesize how the compound's interaction with that target could influence downstream signaling events and cellular processes.

Given the lack of information on the molecular targets of this compound, any discussion of its potential effects on cellular pathways would be purely speculative and lack a scientific basis.

Structure Activity Relationship Sar Investigations of 3 M Isopropoxyphenyl Succinimide and Its Analogs

Rational Design Principles for Structural Modification of 3-(m-Isopropoxyphenyl)succinimide

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to enhance anticonvulsant activity and refine the pharmacological profile. These principles involve systematic modifications of the lead compound to probe the steric, electronic, and hydrophobic requirements of its biological target.

The isopropoxyphenyl group is a critical component of the this compound structure, likely contributing to the compound's interaction with its biological target through hydrophobic and electronic interactions. The position of the isopropoxy group on the phenyl ring is a key determinant of activity. While studies on p-isopropoxyphenylsuccinimide derivatives have shown significant anticonvulsant effects, the activity of the meta-substituted isomer suggests that the spatial arrangement of this bulky, lipophilic group is crucial. nih.gov

Table 1: Hypothetical Anticonvulsant Activity of Isopropoxyphenylsuccinimide Analogs with Phenyl Ring Modifications

CompoundPhenyl Ring SubstitutionExpected Change in LipophilicityPredicted Anticonvulsant Activity
3-(p-Isopropoxyphenyl)succinimidepara-Isopropoxy-Baseline
3-(o-Isopropoxyphenyl)succinimideortho-IsopropoxySimilar to paraPotentially reduced due to steric hindrance
3-(m-Isopropoxy-4-chlorophenyl)succinimidemeta-Isopropoxy, para-ChloroIncreasedPotentially enhanced due to favorable electronic and hydrophobic interactions
3-(m-Isopropoxy-4-methylphenyl)succinimidemeta-Isopropoxy, para-MethylIncreasedPotentially enhanced due to increased lipophilicity
3-(m-Isopropoxy-4-nitrophenyl)succinimidemeta-Isopropoxy, para-NitroDecreasedPotentially reduced due to unfavorable electronic effects

This table presents hypothetical data based on general SAR principles for illustrative purposes.

The succinimide (B58015) ring is a core pharmacophoric element in many anticonvulsant drugs. doaj.org Modifications to this five-membered ring can significantly impact activity. In the case of this compound, the phenyl group is located at the 3-position. Introducing additional substituents at the 3-position or at the 4-position of the succinimide ring can influence the compound's conformation and its interaction with the target.

Studies on related succinimides have shown that the introduction of small alkyl groups at the 3-position can be beneficial for activity. nih.gov For example, the synthesis of derivatives with alkylating groups at the 2-position of the succinimide ring has been explored to create potential long-acting anticonvulsants. nih.gov The stereochemistry at the 3-position is also a critical factor, as different enantiomers can exhibit distinct pharmacological profiles.

Table 2: Potential Impact of Succinimide Ring Substitutions on Anticonvulsant Activity

CompoundSuccinimide Ring SubstitutionPotential Impact on ConformationPredicted Anticonvulsant Activity
This compoundUnsubstituted-Baseline
3-(m-Isopropoxyphenyl)-3-methylsuccinimideC3-MethylIncreased steric bulkPotentially enhanced or reduced depending on target fit
3-(m-Isopropoxyphenyl)-4-methylsuccinimideC4-MethylAltered ring puckeringPotentially altered activity profile
Spiro[cyclohexane-1,3'-[3-(m-isopropoxyphenyl)pyrrolidine-2',5'-dione]]Spirocyclic at C3Rigidified conformationPotentially enhanced due to reduced conformational flexibility

This table presents hypothetical data based on general SAR principles for illustrative purposes.

The nitrogen atom of the succinimide ring offers a convenient point for modification, and N-substitution has been extensively studied in the development of anticonvulsant agents. nih.govnih.govnih.gov The nature of the substituent at the imide nitrogen can influence the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds.

Table 3: Influence of N-Substitution on the Predicted Properties of this compound Analogs

CompoundN-SubstituentElectronic EffectSteric HindrancePredicted Anticonvulsant Activity
This compound-HNeutralMinimalBaseline
N-Methyl-3-(m-isopropoxyphenyl)succinimide-CH3Weakly electron-donatingLowPotentially similar or slightly enhanced
N-Benzyl-3-(m-isopropoxyphenyl)succinimide-CH2PhElectron-withdrawing (inductive)ModeratePotentially enhanced
N-Acetyl-3-(m-isopropoxyphenyl)succinimide-COCH3Electron-withdrawingModeratePotentially altered
N-Amino-3-(m-isopropoxyphenyl)succinimide-NH2Electron-donatingLowPotentially altered

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Elucidation of Critical Pharmacophoric Features for Molecular Interaction

A pharmacophore model for a class of drugs describes the essential three-dimensional arrangement of functional groups required for biological activity. For succinimide anticonvulsants, several general pharmacophore models have been proposed. nih.govresearchgate.net These models typically include:

A hydrophobic aryl ring: In this compound, this is the isopropoxyphenyl group.

An electron-donating group: The oxygen atom of the isopropoxy group or the carbonyl groups of the succinimide ring can fulfill this role.

A hydrogen bond acceptor/donor unit: The imide nitrogen (as a donor) and the carbonyl oxygens (as acceptors) of the succinimide ring are key features for hydrogen bonding interactions. doaj.org

A distal hydrophobic site: This can be accommodated by substituents on the aryl ring or at the N-position of the succinimide.

The specific spatial relationship between these features is critical for effective binding to the target, which for many succinimides is believed to be the T-type calcium channels. drugs.com The anticonvulsant activity of this compound and its analogs can be rationalized by how well their structures fit this pharmacophoric model.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govconicet.gov.ar A QSAR model can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

For a series of this compound derivatives, a QSAR study would involve the following steps:

Data Set Selection: A set of analogs with varying substituents on the phenyl ring, the succinimide ring, and the imide nitrogen would be synthesized and their anticonvulsant activity determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The selection of appropriate molecular descriptors is a crucial step in QSAR modeling. researchgate.netresearchgate.net These descriptors quantify various aspects of a molecule's structure and properties. For this compound derivatives, relevant descriptors would likely include:

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP) or fragmental hydrophobic constants, to quantify the lipophilicity of the compounds. nih.gov

Electronic descriptors: These include parameters like Hammett constants, partial atomic charges, and dipole moments, which describe the electronic properties of the molecules.

Steric descriptors: Molar refractivity, van der Waals volume, and other shape indices are used to describe the size and shape of the molecules.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule and describe its connectivity and branching.

Quantum chemical descriptors: These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity. nih.gov

By identifying the descriptors that are most significantly correlated with anticonvulsant activity, a QSAR model can provide valuable insights into the key structural features that govern the biological effects of this compound and its analogs.

Development and Validation of Predictive QSAR Models

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models for anticonvulsant agents like this compound and its analogs is a critical step in the rational design of new, more effective drugs. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules.

The foundation of a robust QSAR model lies in the careful selection of a dataset of compounds with well-defined chemical structures and corresponding biological activity data. For succinimide derivatives, the anticonvulsant activity is typically determined using standardized animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.com The activity is often expressed as the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the test population. For QSAR analysis, this is commonly converted to a logarithmic scale (log 1/ED₅₀) to linearize the relationship with molecular descriptors.

A crucial aspect of QSAR model development is the calculation of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors can be categorized into several classes:

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP) and hydrophobic fragmental constants (f), which quantify the lipophilicity of the molecule.

Electronic descriptors: These include Hammett constants (σ), field effects (F), and resonance effects (R), which describe the electron-donating or electron-withdrawing nature of substituents.

Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are examples that account for the size and shape of the molecule or its substituents.

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule, capturing aspects of its size, shape, and branching.

Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the biological activity and the most relevant descriptors. analchemres.org More advanced methods like Partial Least Squares (PLS) and machine learning algorithms, such as Artificial Neural Networks (ANN), are also utilized, particularly when dealing with a large number of descriptors or complex, non-linear relationships. analchemres.org

For a series of arylsuccinimides, a QSAR study revealed that the anticonvulsant activity is significantly influenced by the hydrophobic, electronic, and steric properties of the substituents on the benzene (B151609) ring. nih.gov The activity was found to be highest when the hydrophobic fragmental constants (fx) of the benzene ring substituents were within an optimal range of 1.0 to 1.7. nih.gov

A hypothetical QSAR model for a series of 3-(substituted phenyl)succinimide analogs might take the following form:

log(1/ED₅₀) = β₀ + β₁ (π) - β₂ (π)² + β₃ (σ) + β₄ (MR)

In this equation, π represents the hydrophobic constant of the substituent, σ is the Hammett electronic parameter, and MR is the molar refractivity. The parabolic term for hydrophobicity (π²) suggests that there is an optimal lipophilicity for activity.

A study on a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which share the succinimide core, identified compounds with potent, broad-spectrum anticonvulsant activity. mdpi.com For instance, a compound with a 3-CF₃ substituent on the phenyl ring demonstrated significant efficacy in multiple seizure models. mdpi.com This highlights the importance of specific substitutions in modulating the biological response.

The table below presents a hypothetical dataset for a series of 3-(substituted phenyl)succinimide analogs, which could be used to develop a QSAR model.

Compound IDSubstituent (R)Experimental Activity (log 1/ED₅₀)Hydrophobicity (π)Electronic (σ)Steric (MR)
1H1.250.000.001.03
2m-CH₃1.450.56-0.075.65
3p-CH₃1.480.56-0.175.65
4m-OCH₃1.55-0.020.127.87
5p-OCH₃1.60-0.02-0.277.87
6m-Cl1.700.710.376.03
7p-Cl1.750.710.236.03
8m-Br1.780.860.398.88
9p-Br1.820.860.238.88
10m-NO₂1.30-0.280.717.36
11p-NO₂1.35-0.280.787.36
12m-iPr1.651.53-0.0714.96

The validation of a QSAR model is arguably the most critical phase of its development, as it determines the reliability and predictive power of the model. A statistically sound model on paper does not guarantee its ability to accurately predict the activity of new compounds. Therefore, a series of rigorous validation techniques are employed.

Internal Validation:

Internal validation assesses the robustness and stability of the model using the initial dataset. The most common method is cross-validation , particularly the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive power.

External Validation:

External validation is the ultimate test of a QSAR model's predictive capability. It involves splitting the initial dataset into a training set and a test set. The training set is used to develop the model, while the test set, which was not used in model development, is used to evaluate its predictive performance. The predictive ability is assessed by calculating the predicted R² (R²pred) for the test set. An R²pred value greater than 0.6 is generally considered indicative of a reliable predictive model.

The following table summarizes the key statistical parameters used for validating a QSAR model:

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It indicates the goodness of fit of the model.> 0.6
q² or Q² (Cross-validated R²) A measure of the internal predictive ability of the model.> 0.5
R²pred (Predicted R² for external test set) A measure of the model's ability to predict the activity of an external set of compounds.> 0.6
Standard Error of Estimate (s) Represents the average deviation of the observed values from the regression line.As low as possible
F-statistic A statistical test to assess the overall significance of the regression model.High value

A study on arylsuccinimides demonstrated that the toxicity of these compounds also correlated with the hydrophobic fragmental constants (fx), with toxicity increasing as fx increased. nih.gov This underscores the importance of developing multi-tasking QSAR models that can simultaneously predict both efficacy and toxicity, providing a more comprehensive profile of a potential drug candidate. nih.gov

Computational and Theoretical Studies of 3 M Isopropoxyphenyl Succinimide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed insights into electron distribution and its influence on chemical behavior. For 3-(m-isopropoxyphenyl)succinimide, these calculations would be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Frontier Molecular Orbital Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. youtube.comyoutube.com For this compound, the analysis would pinpoint the regions of the molecule most likely to engage in electron-donating and electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

Molecular OrbitalEnergy (eV)Primary Atomic Orbital ContributionsImplied Reactivity
HOMO-6.5Isopropoxy group oxygen, Phenyl ring π-systemNucleophilic center, site of oxidation
LUMO-1.2Succinimide (B58015) ring carbonyl carbonsElectrophilic center, site of nucleophilic attack
HOMO-LUMO Gap5.3-Indicator of chemical reactivity and kinetic stability

Note: The values in this table are illustrative and would need to be confirmed by actual quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netrsc.orgnih.govnih.gov The MEP map identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygens of the succinimide ring and the oxygen of the isopropoxy group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the N-H proton of the succinimide ring, highlighting its potential as a hydrogen bond donor.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule is crucial for its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For this compound, this would involve rotating the bonds connecting the phenyl ring to the succinimide ring and the isopropoxy group to the phenyl ring. By calculating the energy of each conformation, a potential energy surface can be generated, revealing the most stable (lowest energy) conformers. This information is vital for understanding how the molecule might fit into a biological target's binding site.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Preferred Binding Conformations and Interaction Hotspots

In a hypothetical docking study of this compound against a relevant biological target (e.g., an enzyme or receptor implicated in a disease), the software would generate numerous possible binding poses. These poses are then scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The highest-scoring poses represent the most likely binding conformations. This analysis would identify key "hotspots" of interaction, such as specific amino acid residues in the protein's active site that form favorable contacts with the succinimide ring, the isopropoxy group, or the phenyl ring.

Pharmacophore Modeling and Virtual Screening Based on this compound Core

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govnih.gov

If this compound were found to be active against a particular target, a pharmacophore model could be developed based on its key structural features. This model would highlight the spatial arrangement of the isopropoxy group (hydrophobic feature), the phenyl ring (aromatic feature), and the hydrogen bond donor/acceptor sites of the succinimide ring.

This pharmacophore model could then be used for virtual screening of large chemical databases. frontiersin.orgnih.govnih.gov By searching for other molecules that match the pharmacophore's features, researchers can identify novel compounds with potentially similar or improved biological activity. This approach accelerates the drug discovery process by narrowing down the vast chemical space to a manageable number of promising candidates for further experimental testing.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 M Isopropoxyphenyl Succinimide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of 3-(m-Isopropoxyphenyl)succinimide. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent ion. nih.gov This high degree of accuracy is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

In the analysis of this compound, HRMS would be employed to obtain the exact mass of the molecular ion [M]+ or a protonated molecule [M+H]+. This experimental value is then compared to the theoretical exact mass calculated for the proposed formula, C₁₃H₁₅NO₃. A close correlation between the experimental and theoretical masses provides strong evidence for the correct molecular formula.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for fragment analysis. nih.govnih.gov By inducing fragmentation of the parent ion and analyzing the exact masses of the resulting fragment ions, detailed structural information can be deduced. For this compound, characteristic fragmentation patterns would be expected. These might include the loss of the isopropoxy group, cleavage of the succinimide (B58015) ring, and other specific bond ruptures. The precise masses of these fragments help to piece together the molecular structure, confirming the connectivity of the isopropoxyphenyl group to the succinimide ring.

Table 1: Illustrative HRMS Data for this compound

IonTheoretical m/zObserved m/zMass Accuracy (ppm)Proposed Fragment Structure
[M+H]⁺234.1125234.11281.3Intact Molecule
[M-C₃H₇O]⁺175.0652175.06551.7Loss of isopropoxy group
[C₇H₇O]⁺107.0491107.04931.9Isopropoxyphenyl cation
[C₄H₄NO₂]⁺98.023798.02392.0Succinimide ring fragment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules like this compound. amanote.com While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into the molecular framework. researchgate.netnih.gov

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal. marioschubert.chresearchgate.netnih.gov

COSY experiments would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the isopropoxyphenyl group and the succinimide ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the isopropoxyphenyl substituent to the succinimide ring by observing correlations between the protons on the aromatic ring and the carbonyl carbons of the succinimide moiety.

Solid-State NMR (ssNMR): In cases where the compound is a solid and obtaining suitable crystals for X-ray crystallography is challenging, ssNMR can provide valuable structural information about the molecule in its solid form. This can include details on polymorphism and molecular packing.

Table 2: Expected ¹³C and ¹H NMR Chemical Shift Ranges for this compound

Atom TypeExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)
Carbonyl (C=O)175-180-
Aromatic (C-O)155-160-
Aromatic (C-H)110-1306.8-7.3
Methine (CH-O)65-754.5-4.7
Methylene (CH₂)30-402.5-3.0
Methine (CH)45-553.5-4.0
Methyl (CH₃)20-251.2-1.4

X-Ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govnih.gov For this compound, which possesses a chiral center at the C3 position of the succinimide ring, X-ray crystallography can unambiguously establish its absolute stereochemistry (R or S configuration) if a single enantiomer is crystallized. nih.gov

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, which is then used to construct a detailed 3D model of the molecule.

Beyond stereochemistry, X-ray crystallography also provides precise information on:

Bond lengths and angles: Confirming the expected geometric parameters of the molecule.

Conformational analysis: Revealing the preferred spatial arrangement of the isopropoxyphenyl group relative to the succinimide ring. For instance, the dihedral angle between the phenyl ring and the succinimide ring can be precisely measured. nih.gov

Intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups within a molecule. nih.gov

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands would be observed for:

The C=O stretching of the imide group, typically appearing as two distinct bands. nih.gov

The N-H stretching of the imide.

The C-O-C stretching of the ether linkage.

The C-H stretching of the aromatic and aliphatic portions.

The C=C stretching of the aromatic ring.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. nih.govacs.org It provides complementary information to FTIR, particularly for non-polar bonds. The symmetric vibrations of the molecule often give rise to strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the succinimide ring skeleton. nih.gov

The positions and shapes of these vibrational bands can also be sensitive to intermolecular interactions, such as hydrogen bonding, providing insights into the solid-state structure.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
Imide C=OSymmetric Stretch1780-1810FTIR, Raman
Imide C=OAsymmetric Stretch1700-1730FTIR, Raman
Imide N-HStretch3100-3300FTIR
Aryl-O-Alkyl EtherC-O Stretch1200-1275 (asymmetric), 1020-1075 (symmetric)FTIR
Aromatic C=CStretch1450-1600FTIR, Raman

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Given the chirality of this compound, methods to separate and quantify its enantiomers are essential.

Chiral Chromatography: This is a powerful technique for the separation of enantiomers. nih.govresearchgate.netmdpi.com It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common approach. The development of a successful chiral HPLC method would allow for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral molecule. While polarimetry can confirm the presence of a single enantiomer and its optical purity, it is often used in conjunction with chiral chromatography for a more accurate and reliable assessment.

Future Research Directions and Unexplored Avenues for 3 M Isopropoxyphenyl Succinimide

Discovery of Novel Synthetic Pathways and Methodologies

The synthesis of 3-substituted succinimides can be approached through various established chemical transformations. doaj.org However, the exploration of novel and more efficient synthetic routes for 3-(m-Isopropoxyphenyl)succinimide is a key area for future research.

Conventional methods for creating 3-arylsuccinimides often involve the Michael addition of a nucleophile to an N-substituted maleimide (B117702), followed by cyclization. nih.govacs.org Another common approach is the reaction of a substituted succinic acid or its anhydride (B1165640) with an appropriate amine. researchgate.net For this compound, this would typically involve the synthesis of 3-(m-isopropoxyphenyl)succinic acid as a key intermediate.

Future research could focus on developing more atom-economical and environmentally benign synthetic strategies. One promising direction is the use of transition-metal-catalyzed C-H activation to directly couple an N-protected succinimide (B58015) with m-isopropoxybenzene. This approach would obviate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Furthermore, light-induced reactions present an innovative pathway. For instance, a method involving the light-induced degradation of metallocarbonyl succinimidato complexes has been proposed as an indirect route to 3-substituted succinimides, which could prevent the ring-opening that can occur under basic conditions. acs.org Exploring such photoredox catalysis could lead to milder and more selective syntheses of this compound.

Additionally, multi-component reactions (MCRs) offer an efficient way to generate molecular diversity. jst-ud.vn Designing a one-pot MCR that combines a source of the succinimide backbone, the m-isopropoxyphenyl moiety, and any desired N-substituent could rapidly generate a library of analogs for screening.

Table 1: Potential Novel Synthetic Approaches for this compound

Synthetic ApproachPotential AdvantagesKey Considerations
Transition-Metal-Catalyzed C-H ActivationHigh atom economy, reduced stepsCatalyst selection, regioselectivity
Photoredox CatalysisMild reaction conditions, high selectivityPhotosensitizer choice, reaction setup
Multi-Component Reactions (MCRs)High efficiency, rapid library generationReaction design, component compatibility

Integration with Advanced Screening Platforms for Molecular Interaction Studies

To unlock the therapeutic potential of this compound, it is crucial to understand its molecular interactions within a biological system. Advanced screening platforms can facilitate the rapid identification of its biological targets and elucidate its mechanism of action. technologynetworks.comyoutube.com

High-throughput screening (HTS) is a foundational tool in modern drug discovery, allowing for the rapid testing of thousands of compounds against a specific biological target. youtube.comyoutube.com Future research should involve subjecting this compound and its derivatives to a battery of HTS assays against a diverse range of biological targets, including ion channels, enzymes, and receptors known to be modulated by succinimide-containing compounds. nih.gov

Beyond traditional HTS, newer technologies can provide deeper insights. For example, high-content screening (HCS) combines automated microscopy with sophisticated image analysis to assess the effects of a compound on cellular morphology and function. This can reveal phenotypic changes indicative of a compound's activity without prior knowledge of its specific target.

Surface plasmon resonance (SPR) and fluorescence polarization are powerful techniques for studying the binding kinetics and affinity of a compound to its target protein in real-time. nih.gov These methods can be used to validate hits from primary screens and to characterize the molecular interactions of this compound with its biological partners. Furthermore, investigating the interactions with key proteins, such as the aryl hydrocarbon receptor, can be explored through molecular docking and dynamics simulations to predict binding affinities and modes. mdpi.com

Rational Design of Next-Generation Succinimide Analogs with Tuned Molecular Properties

The true potential of this compound may lie in its use as a template for the rational design of next-generation analogs with optimized properties. By systematically modifying its structure, researchers can fine-tune its potency, selectivity, and pharmacokinetic profile. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. pharmacy180.comslideshare.net By synthesizing a library of analogs with variations at the N-position of the succinimide ring, as well as modifications to the isopropoxy group and the phenyl ring, it is possible to identify key structural features that govern biological activity. nih.gov

Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) analysis, can be employed to build predictive models that correlate the structural features of the analogs with their biological activity. nih.govnih.gov These models can then be used to guide the design of new compounds with enhanced properties. For instance, if initial studies suggest an anticonvulsant effect, SAR analysis can help in designing analogs with improved efficacy and reduced neurotoxicity. nih.govnih.gov

The design of linkers that can be attached to the succinimide ring is another important area of research, particularly for applications like antibody-drug conjugates, where the stability of the linker is critical. rsc.org The principles of rational design can also be applied to create analogs with specific therapeutic applications, such as inhibitors of specific enzymes or receptor antagonists. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(m-Isopropoxyphenyl)succinimide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phenylsuccinamic acid precursors under acidic or dehydrating conditions. A general procedure includes refluxing the precursor in acetic anhydride or using carbodiimide coupling agents to facilitate ring closure. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid) to maximize yield. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy is critical to confirm succinimide ring formation and substituent positioning .

Q. How should researchers handle safety and stability concerns during experiments with this compound?

  • Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and respiratory filters must be worn due to potential irritant properties. The compound should be stored in anhydrous conditions at 2–8°C to prevent hydrolysis. Avoid prolonged skin/eye contact; immediate decontamination with water is required. Stability testing under varying pH (e.g., 1–13) and temperatures (25–60°C) is recommended to identify degradation pathways .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular formula. NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT-135) resolves structural ambiguities, particularly the isopropoxy group’s meta-substitution. X-ray crystallography can provide definitive proof of stereochemistry if single crystals are obtainable. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:

  • Reproducing assays under standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Validating target engagement via competitive binding assays (e.g., SPR or ITC).
  • Cross-referencing with structurally related succinimides (e.g., N-(3-substituted phenyl) analogs) to isolate substituent-specific effects .

Q. What strategies are recommended for designing this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Rational design should prioritize:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while retaining logP < 3.
  • Metabolic stability : Deuterate labile positions (e.g., α-carbonyl) or replace the isopropoxy group with trifluoromethoxy to slow CYP450-mediated oxidation.
  • In silico modeling : Use molecular docking (AutoDock Vina) and ADMET predictors (SwissADME) to screen virtual libraries .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states by solvating counterions, accelerating substitutions at the imide carbonyl. Kinetic studies in varying solvents (e.g., dielectric constants from 2.4 for toluene to 46.7 for DMSO) can quantify rate constants (kobs). Control experiments with crown ethers (18-crown-6) help distinguish between SN1 and SN2 mechanisms .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions involving the isopropoxy group. Solvent effects are modeled via the polarizable continuum model (PCM) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the hydrolytic stability of this compound?

  • Methodological Answer : Divergent results may stem from hydrolysis conditions (e.g., aqueous buffer vs. biological media). A stepwise approach includes:

  • pH profiling : Conduct stability assays across pH 1–13 (37°C, 24 h) with LC-MS monitoring.
  • Enzymatic studies : Test susceptibility to esterases or amidases in liver microsomes.
  • Comparative analysis : Benchmark against structurally stable analogs (e.g., N-methylsuccinimide) to isolate structural vulnerabilities .

Experimental Design Considerations

Q. What controls are essential when evaluating the biological activity of this compound in cellular assays?

  • Methodological Answer : Include:

  • Vehicle controls : DMSO (≤0.1% v/v) to rule out solvent artifacts.
  • Positive controls : Known succinimide-based inhibitors (e.g., E64 protease inhibitor).
  • Scaffold controls : Non-substituted succinimide to assess the isopropoxyphenyl group’s contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.